3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is a complex organic compound with the molecular formula C16H11ClN2O4. It is characterized by the presence of a benzofuran ring, a nitrovinyl group, and a chloroanilino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves the reaction of 3-chloroaniline with 2-nitrovinylbenzofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
- 3-[2-(2-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
- 3-[2-(3-bromoanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Uniqueness
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is unique due to the specific positioning of the chloro group on the aniline ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Biological Activity
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, with a molecular formula of C16H11ClN2O4 and CAS number 320420-37-9, is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a nitrovinyl group and a chloroanilino moiety. The structural characteristics contribute to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H11ClN2O4 |
Molecular Weight | 330.72 g/mol |
Density | 1.488 g/cm³ (predicted) |
Boiling Point | 533.0 °C (predicted) |
pKa | -2.51 (predicted) |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, potentially acting as a therapeutic agent in diseases where these enzymes play a crucial role.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The nitrovinyl group may facilitate binding to enzyme active sites, inhibiting their function through competitive or non-competitive mechanisms.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering downstream signaling pathways critical for cellular function.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis .
- Enzyme Inhibition Research : Research conducted on the inhibition of cyclooxygenase (COX) enzymes indicated that this compound could reduce inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
---|---|---|---|
3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one | Moderate | Low | Moderate |
3-[2-(3-bromoanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one | High | Moderate | Low |
Properties
IUPAC Name |
3-[(E)-2-(3-chloroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-10-4-3-5-11(8-10)18-9-14(19(21)22)15-12-6-1-2-7-13(12)16(20)23-15/h1-9,15,18H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUGUIPAMCJCQO-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC(=CC=C3)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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